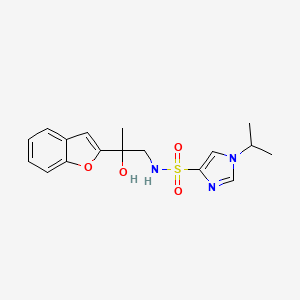

![molecular formula C19H18N2O2 B2410513 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898435-31-9](/img/structure/B2410513.png)

4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

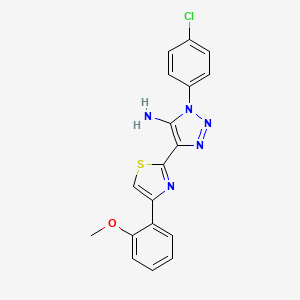

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements. In this case, the compound contains a pyrroloquinoline structure, which is a type of heterocyclic compound that has been studied for its potential biological activities .

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques provide information about the types of bonds and functional groups present in the molecule .

Chemical Reactions Analysis

The chemical reactions of such compounds can vary widely depending on their specific structures and functional groups. They may undergo reactions typical of amides, such as hydrolysis, or reactions typical of heterocyclic compounds, such as electrophilic substitution .

Scientific Research Applications

Antibacterial Activity

A study on a related compound, pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, showed promising in vitro antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted the compound's effectiveness against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis, indicating potential applications in developing new antibacterial agents (Tahere Hosseyni Largani et al., 2017).

Chemical Synthesis and Reactivity

Another aspect of research involves the synthesis and structural characterization of compounds within the pyrrolo[3,2,1-ij]quinoline family. For instance, the reaction of anthranilamides with levulinic acids to synthesize tetrahydropyrrolo[2,1-b]quinazoline derivatives highlights the chemical reactivity and potential for creating diverse molecular architectures with various applications in materials science and drug development (M. Yamato & Y. Takeuchi, 1982).

Polymorphism and Crystal Structures

Research into polymorphic modifications of compounds closely related to 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has revealed insights into their crystal structures and properties. Such studies are crucial for understanding the material's physical and chemical properties, impacting its storage, stability, and formulation in pharmaceutical applications (S. Shishkina et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Compounds with similar structures have been found to exhibit substantial antiviral activity , suggesting that they may interfere with viral replication or other critical processes in the viral life cycle.

Result of Action

Similar compounds have shown substantial antiviral activity , suggesting that it may inhibit viral replication or other critical processes in the viral life cycle.

Future Directions

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. Indole derivatives, such as 4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, have been found to bind with high affinity to multiple receptors . This interaction plays a crucial role in biochemical reactions, influencing the function and activity of these biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

4-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-2-4-13(5-3-12)19(23)20-16-10-14-6-7-17(22)21-9-8-15(11-16)18(14)21/h2-5,10-11H,6-9H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRFDKCDOAIHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)

![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)

![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)

![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)

![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)

![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)